(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride
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Overview
Description
The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride is a complex organic molecule that has garnered interest in various fields due to its diverse applications. Structurally, it incorporates a 3-chlorophenyl-imidazolyl moiety linked to a piperazinyl group, which in turn is connected to a methanone with two methyl groups on a phenyl ring. This complex structure suggests potential utility in pharmacological research, chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride typically begins with the preparation of the core imidazole structure. This is often achieved through a cyclization reaction involving 3-chlorophenylaldehyde and glyoxal in the presence of ammonium acetate.
Piperazine Coupling: : The imidazole intermediate is then coupled with piperazine through a nucleophilic substitution reaction, often employing reagents such as N,N'-carbonyldiimidazole (CDI) to facilitate the formation of the piperazinyl linkage.
Final Functionalization:
Hydrochloride Formation: : The final hydrochloride salt is prepared by treating the free base with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods
While lab-scale synthesis methods are detailed above, industrial production often leverages continuous flow chemistry techniques to optimize yields and enhance the purity of the compound. The use of automated reactors and precise temperature controls are critical to achieving consistent batch-to-batch quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the imidazole ring, forming various oxidized derivatives depending on the conditions.
Reduction: : Reduction reactions can be employed to selectively reduce the ketone group to an alcohol under mild conditions.
Substitution: : Nucleophilic substitution reactions, particularly on the piperazinyl group, can lead to a variety of derivatives by replacing the hydrogen atoms with alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or aryl halides under basic conditions.
Major Products Formed
The products of these reactions vary, including oxidized imidazole derivatives, reduced alcohol forms, and a range of substituted piperazine derivatives depending on the specific reagents and conditions applied.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound serves as a versatile intermediate for the preparation of more complex molecules, allowing researchers to explore various reaction pathways and mechanisms.
Biology
The biological applications are particularly noteworthy due to the compound's potential as a bioactive molecule. It is being investigated for its interactions with certain receptors and enzymes, providing a pathway for the development of new therapeutic agents.
Medicine
Preliminary studies suggest that this compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for further drug development research.
Industry
In industrial settings, this compound can be used in the manufacture of specialized materials or as a catalyst in various chemical processes, demonstrating its versatility beyond laboratory research.
Mechanism of Action
The compound is believed to exert its effects by interacting with specific molecular targets, such as receptors or enzymes. The imidazole ring is known to mimic endogenous histidine residues, potentially allowing it to modulate enzymatic activity or receptor binding. The piperazine moiety may enhance its ability to cross cell membranes, increasing its bioavailability and potency.
Comparison with Similar Compounds
Uniqueness
What sets this compound apart from similar molecules is its unique combination of a chlorophenyl-imidazolyl core with a piperazinyl and dimethylphenylmethanone moiety. This distinct structure confers specific physicochemical properties and biological activities not seen in closely related compounds.
Similar Compounds
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone: : Lacks the additional methyl groups on the phenyl ring, potentially altering its activity and solubility.
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dichlorophenyl)methanone: : Substitutes the methyl groups for additional chlorine atoms, changing its electronic properties and reactivity.
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-diethylphenyl)methanone: : Features ethyl groups instead of methyl, affecting its steric and hydrophobic interactions.
This intricate dance of atoms within (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride showcases the art of molecular architecture and its potential to impact multiple fields, from medicinal chemistry to industrial applications. Fascinating, right?
Properties
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O.ClH/c1-16-12-17(2)14-18(13-16)21(28)25-8-10-26(11-9-25)22-24-6-7-27(22)20-5-3-4-19(23)15-20;/h3-7,12-15H,8-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGFHBCVONIWGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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